molecular formula C9H18N2O B2505635 Octahydropyrido[2,1-c]morpholin-3-ylmethanamine CAS No. 141815-05-6

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine

Cat. No.: B2505635
CAS No.: 141815-05-6
M. Wt: 170.256
InChI Key: HGHFOXXRWZPFQQ-UHFFFAOYSA-N
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Description

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which combines elements of both pyridine and morpholine rings.

Mechanism of Action

Please consult with a healthcare professional or a researcher for more specific and detailed information. It’s important to note that understanding a drug’s mechanism of action requires extensive research and is often a focus of pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolic processing and potential therapeutic effects. The compound’s interaction with MAO, for instance, can influence the breakdown of neurotransmitters, thereby affecting neurological functions .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, particularly those involving neurotransmitters. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound’s influence on dopamine and serotonin pathways can alter neuronal activity and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as MAO, by binding to their active sites. This inhibition can prevent the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, potentially leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and reduce anxiety-like behaviors. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with these enzymes can also affect the metabolic flux and levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations are crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyridomorpholine: Shares structural similarities but differs in specific functional groups.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine stands out due to its unique combination of pyridine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHFOXXRWZPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141815-05-6
Record name 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine
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